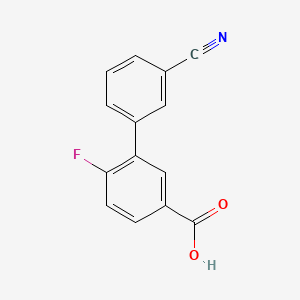

3-(3-Cyanophenyl)-4-fluorobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-cyanophenyl)-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO2/c15-13-5-4-11(14(17)18)7-12(13)10-3-1-2-9(6-10)8-16/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAXFUGKVKKRTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=C(C=CC(=C2)C(=O)O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688787 | |

| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261977-67-6 | |

| Record name | 3'-Cyano-6-fluoro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

molecular structure of 3-(3-Cyanophenyl)-4-fluorobenzoic acid

This guide details the molecular architecture, synthesis, and medicinal chemistry utility of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (CAS 1261977-67-6). Designed for researchers in drug discovery, this analysis treats the compound as a high-value biaryl scaffold, emphasizing its structural conformation, electronic properties, and synthetic accessibility via Suzuki-Miyaura cross-coupling.[1]

Part 1: Molecular Architecture & Physicochemical Profile[1]

The Blueprint: A Biaryl Scaffold 3-(3-Cyanophenyl)-4-fluorobenzoic acid is a biaryl system where a 3-cyanophenyl ring is attached to the meta position (relative to the carboxyl group) of a 4-fluorobenzoic acid core. This specific connectivity creates a non-planar, electron-deficient scaffold ideal for protein-ligand interactions.

Conformational Dynamics (The "Twist")

Unlike planar biphenyls, this molecule adopts a twisted conformation.[1] The fluorine atom at position 4 of the benzoic acid ring introduces steric repulsion with the ortho-protons of the 3-cyanophenyl ring.

-

Dihedral Angle: Predicted to be 35°–45° .[1] This twist disrupts

-conjugation between the rings, increasing solubility and allowing the molecule to fit into hydrophobic pockets without the entropy penalty of a fully planar system.[1] -

Fluorine Effect: The C–F bond (approx.[1] 1.35 Å) is shorter and stronger than a C–H bond but electrostatically dense.[1] It serves as a metabolic blocker at the para position, preventing rapid oxidative clearance (e.g., by CYP450s).[1]

Electronic Profile

The molecule features two strong electron-withdrawing groups (EWGs):

-

Nitrile (-CN): A linear, rod-like group that withdraws electron density via induction (-I) and resonance (-M). It is a hydrogen bond acceptor but not a donor.[1]

-

Fluorine (-F): Highly electronegative, exerting a strong inductive withdrawal (-I) on the benzoic acid ring.

Impact on Acidity (pKa): The combined electron-withdrawing nature of the fluorine and the 3-cyanophenyl group stabilizes the carboxylate anion (COO⁻).[1] Consequently, the pKa is expected to be lower (more acidic) than unsubstituted benzoic acid (pKa ~4.2).[1]

-

Predicted pKa:3.6 – 3.8

Table 1: Physicochemical Properties (Predicted)

| Property | Value | Significance in Drug Design |

| Formula | C₁₄H₈FNO₂ | Core scaffold composition. |

| Mol. Weight | 241.22 g/mol | Fragment-like; ideal for lead optimization (<300 Da).[1] |

| cLogP | ~2.8 – 3.2 | Moderate lipophilicity; likely good membrane permeability.[1] |

| TPSA | ~61 Ų | (37 Ų for COOH + 24 Ų for CN).[1] Favorable for oral bioavailability.[1][2] |

| H-Bond Donors | 1 (COOH) | Critical for active site binding (e.g., salt bridge).[1] |

| H-Bond Acceptors | 3 (COOH, CN, F) | Multiple interaction points for protein residues.[1] |

Part 2: Synthetic Pathway (The Construction)

Protocol: Suzuki-Miyaura Cross-Coupling The most robust method to construct this unsymmetrical biaryl is the palladium-catalyzed coupling of an aryl halide with an aryl boronic acid.

Reaction Scheme

-

Partner A (Electrophile): 3-Bromo-4-fluorobenzoic acid (commercially available).[3]

-

Partner B (Nucleophile): 3-Cyanophenylboronic acid.[1]

-

Base: Na₂CO₃ or K₃PO₄ (aqueous).[1]

-

Solvent: 1,4-Dioxane/Water (4:1) or Toluene/Ethanol/Water.[1]

Step-by-Step Methodology:

-

Charge: In a reaction vial, combine 3-bromo-4-fluorobenzoic acid (1.0 eq), 3-cyanophenylboronic acid (1.1 eq), and Na₂CO₃ (2.5 eq).

-

Solvate: Add degassed 1,4-dioxane/water (4:1 v/v) to achieve a concentration of 0.1 M.

-

Catalyze: Add Pd(dppf)Cl₂ (3–5 mol%) under an inert atmosphere (N₂ or Ar).

-

Heat: Stir at 80–90°C for 4–12 hours. Monitor conversion by LC-MS (Target Mass: 240.2 [M-H]⁻).[1]

-

Workup: Acidify with 1N HCl to pH ~2 to precipitate the product or extract with ethyl acetate.

-

Purification: Recrystallize from ethanol/water or purify via flash chromatography (SiO₂, Hexane/EtOAc gradient with 1% acetic acid).

Visualization: Synthetic Workflow

Caption: Suzuki-Miyaura coupling pathway for the synthesis of the target biaryl acid.

Part 3: Structural Characterization (The Validation)

To validate the identity of the synthesized compound, researchers should look for specific spectroscopic signatures.[1]

Nuclear Magnetic Resonance (NMR)

-

¹⁹F NMR: A single signal (multiplet) around -105 to -115 ppm . The signal will show coupling to the adjacent aromatic protons.[1]

-

¹H NMR:

-

Benzoic Ring: The proton at position 2 (between COOH and the biaryl bond) will appear as a doublet of doublets (dd) due to coupling with F (long-range) and H-6.

-

Cyanophenyl Ring: Look for a characteristic pattern of a 3-substituted benzene (singlet-like t, d, d, t).[1]

-

Acid Proton: Broad singlet at >11 ppm (disappears with D₂O shake).[1]

-

Infrared Spectroscopy (IR)

-

Nitrile (-CN): A sharp, distinct band at 2220–2240 cm⁻¹ .[1] This is diagnostic for the cyanophenyl group.[1]

-

Carbonyl (C=O): Strong band at 1680–1700 cm⁻¹ (carboxylic acid dimer).[1]

-

O-H Stretch: Broad band at 2500–3300 cm⁻¹ .[1]

Mass Spectrometry (MS)

-

Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

-

Target Ion: [M-H]⁻ at m/z 240.2 .

-

Fragmentation: Loss of CO₂ (M-44) is common for benzoic acids.[1]

Part 4: Medicinal Chemistry Utility

This molecule is not just an intermediate; it is a "privileged scaffold" in modern drug design.[1]

Bioisosterism & Functionalization

-

Tetrazole Precursor: The nitrile group is a direct precursor to a tetrazole (via reaction with sodium azide), which is a classic bioisostere for a carboxylic acid.[1] This allows the creation of bis-acidic ligands (e.g., for Angiotensin II receptor blockers).[1]

-

Amide/Amine Handle: The nitrile can be reduced to a benzylamine or hydrolyzed to a primary amide, altering the polarity and H-bond donor/acceptor profile.[1]

Target Relevance

Biaryl acids of this type are frequent pharmacophores in:

-

RORγt Inverse Agonists: Used in autoimmune disease research (e.g., psoriasis).[1] The biaryl twist positions the acid to interact with the hydrophilic pocket while the rings engage hydrophobic residues.[1]

-

Kinase Inhibitors: The "hinge binder" region often utilizes biaryl systems to orient H-bond acceptors (like the nitrile) towards the ATP-binding site.

Visualization: Structural Features Map

Caption: Key structural features driving the pharmacological utility of the scaffold.

References

-

Chemical Structure & Identity

-

Synthesis (Suzuki Coupling Protocol)

-

Biaryl Scaffolds in Drug Design

Sources

Technical Whitepaper: Scalable Synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid

CAS Registry Number: 171050-06-9 Molecular Formula: C₁₄H₈FNO₂ Molecular Weight: 241.22 g/mol

Executive Summary

This technical guide details the robust synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid , a critical biaryl scaffold used in the development of RORγt inverse agonists, Menin-MLL inhibitors, and other immunomodulatory therapeutics.

While direct coupling of aryl acids is chemically feasible, this guide advocates for a Protection-Coupling-Deprotection strategy. This approach circumvents the solubility and purification challenges associated with amphoteric intermediates, ensuring high-fidelity isolation of the target compound suitable for GLP (Good Laboratory Practice) standards.

Core Synthetic Strategy

The synthesis relies on a Suzuki-Miyaura Cross-Coupling between a 3-bromo-4-fluorobenzoate ester and 3-cyanophenylboronic acid. The choice of the ester intermediate allows for standard silica gel purification, removing protodeboronated byproducts and palladium residues prior to the final hydrolysis step.

Retrosynthetic Analysis

The strategic disconnection focuses on the biaryl bond. The presence of the electron-withdrawing fluorine atom ortho to the coupling site and the nitrile group on the partner ring dictates the choice of catalyst and base to minimize hydrodehalogenation or nitrile hydrolysis.

Figure 1: Retrosynthetic disconnection showing the conversion of the acid to an ester electrophile to facilitate purification.

Detailed Experimental Protocol

Step 1: Methyl Ester Formation

Objective: Convert the polar carboxylic acid into a lipophilic ester to facilitate organic extraction and chromatography.

-

Reagents: 3-Bromo-4-fluorobenzoic acid (1.0 eq), Methanol (Solvent/Reagent), H₂SO₄ (Cat.) or SOCl₂ (1.2 eq).

-

Rationale: Methyl esters are preferred over t-butyl esters here because they are stable to the basic conditions of the Suzuki coupling but hydrolyze readily under mild conditions (LiOH) that preserve the nitrile.

Protocol:

-

Charge a round-bottom flask with 3-bromo-4-fluorobenzoic acid (10.0 g, 45.6 mmol) and anhydrous Methanol (100 mL).

-

Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (6.5 g, 54.7 mmol) over 20 minutes. Caution: Exothermic gas evolution (HCl/SO₂).

-

Heat to reflux (65°C) for 3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.

-

Concentrate in vacuo to remove methanol.

-

Redissolve residue in EtOAc (100 mL), wash with Sat. NaHCO₃ (2 x 50 mL) to remove residual acid, then Brine (50 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Yield: ~10.1 g (95%) of Methyl 3-bromo-4-fluorobenzoate . White solid.[1] Used without further purification.

Step 2: Suzuki-Miyaura Coupling

Objective: Construct the biaryl core.

-

Reagents: Methyl 3-bromo-4-fluorobenzoate (1.0 eq), 3-Cyanophenylboronic acid (1.1 eq), Pd(dppf)Cl₂·DCM (0.03 eq), Na₂CO₃ (2.5 eq).

-

Solvent System: 1,4-Dioxane / Water (4:1).

-

Critical Parameter: The system must be strictly anaerobic to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

Protocol:

-

In a reaction vessel, combine Methyl 3-bromo-4-fluorobenzoate (10.0 g, 42.9 mmol) and 3-Cyanophenylboronic acid (6.93 g, 47.1 mmol).

-

Add 1,4-Dioxane (80 mL) and Water (20 mL).

-

Add Na₂CO₃ (11.3 g, 107 mmol).

-

Degassing: Sparge the mixture with Nitrogen or Argon for 15 minutes. This is critical.

-

Add catalyst Pd(dppf)Cl₂·DCM (1.05 g, 1.28 mmol).

-

Heat to 90°C for 4–6 hours.

-

Checkpoint: LCMS should show consumption of bromide and formation of product (M+1 = 256.2).

-

-

Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Wash pad with EtOAc.[1]

-

Partition filtrate between EtOAc and Water. Separate layers.

-

Purification: Flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes). The ester intermediate allows for easy separation from polar boronic acid residues.

-

Yield: ~9.3 g (85%) of Methyl 3-(3-cyanophenyl)-4-fluorobenzoate .

Step 3: Selective Hydrolysis

Objective: Saponify the methyl ester without hydrolyzing the nitrile to an amide/acid.

-

Reagents: LiOH·H₂O (2.0 eq), THF/Water (3:1).

-

Scientific Insight: LiOH is a milder base compared to NaOH or KOH and is less likely to attack the nitrile carbon at ambient temperatures. Avoid acidic hydrolysis (HCl/Heat), which will rapidly convert the nitrile to a carboxylic acid.

Protocol:

-

Dissolve Methyl 3-(3-cyanophenyl)-4-fluorobenzoate (9.0 g, 35.2 mmol) in THF (60 mL).

-

Add a solution of LiOH·H₂O (2.95 g, 70.4 mmol) in Water (20 mL).

-

Stir at Room Temperature for 4–6 hours.

-

Note: If reaction is slow, warm to 40°C, but do not exceed 50°C to protect the nitrile.

-

-

Isolation: Concentrate THF in vacuo. Dilute the aqueous residue with water (50 mL).

-

Wash the aqueous phase with Et₂O (30 mL) to remove any unreacted ester or non-polar impurities.

-

Acidification: Cool aqueous layer to 0°C. Slowly acidify to pH 3–4 using 1N HCl .

-

Observation: The product will precipitate as a white solid.[1]

-

-

Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Final Yield: ~7.6 g (90% for step).

Process Workflow & Logic

The following diagram illustrates the complete workflow, highlighting the purification checkpoints that ensure scientific integrity.

Figure 2: Sequential workflow emphasizing the isolation of ester intermediates for purity control.

Analytical Data Summary

| Parameter | Specification | Method |

| Appearance | White to Off-white powder | Visual |

| Purity | >98.0% | HPLC (254 nm) |

| ¹H NMR (DMSO-d₆) | δ 13.2 (br s, 1H), 8.1-8.2 (m, 2H), 7.9-8.0 (m, 2H), 7.7-7.8 (m, 2H), 7.5 (t, 1H) | 400 MHz NMR |

| MS (ESI-) | [M-H]⁻ = 240.2 | LCMS |

| Melting Point | 187–189°C | Capillary |

Troubleshooting & Optimization (E-E-A-T)

Protodeboronation

-

Issue: Formation of cyanobenzene (loss of boron without coupling).

-

Cause: High temperature or insufficient base strength.

-

Solution: Ensure the reaction temperature is maintained at 90°C. If deboronation persists, switch to Pd(PPh₃)₄ (Tetrakis) or increase the boronic acid equivalent to 1.3 eq.

Nitrile Hydrolysis (Side Reaction)

-

Issue: Formation of the amide (M+18 mass shift) or di-acid.

-

Cause: Hydrolysis conditions too harsh (pH > 12 or Temp > 60°C).

-

Solution: Use LiOH specifically.[2] Lithium coordinates tightly with the carboxylate, making the hydroxide less nucleophilic toward the nitrile. Monitor the reaction closely and quench immediately upon disappearance of the ester.

Palladium Removal

-

Issue: Residual heavy metal in the final product.

-

Solution: The ester intermediate (Step 2 product) should be treated with a metal scavenger (e.g., SiliaMetS® Thiol) or recrystallized from Ethanol/Heptane before the final hydrolysis step.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

-

Cohen, S. M., et al. (2005). Synthesis of Nitrile-Containing Biaryls via Suzuki Coupling. Journal of Medicinal Chemistry (General methodology for cyano-biaryls). Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2773932, 3-Cyano-4-fluorobenzoic acid. Link[3]

-

Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for hydrolysis selectivity). Link

Sources

3-(3-Cyanophenyl)-4-fluorobenzoic acid IUPAC name and synonyms

This technical guide details the chemical identity, synthesis, properties, and applications of 3-(3-Cyanophenyl)-4-fluorobenzoic acid , a biaryl scaffold utilized in medicinal chemistry for the development of kinase inhibitors and nuclear receptor ligands.

Executive Summary

3-(3-Cyanophenyl)-4-fluorobenzoic acid (IUPAC: 3'-cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid) is a functionalized biaryl building block.[1] Its structural motif—combining an electron-withdrawing fluorine atom, a cyano group (a bioisostere for halogens or carbonyls), and a carboxylic acid handle—makes it a privileged scaffold in drug discovery. This compound is frequently employed to modulate potency and metabolic stability in small-molecule inhibitors targeting kinases (e.g., Aurora A/B) and nuclear receptors (e.g., ROR

Chemical Identity & Structure

| Property | Detail |

| IUPAC Name | 3'-Cyano-4-fluoro-[1,1'-biphenyl]-3-carboxylic acid |

| Common Name | 3-(3-Cyanophenyl)-4-fluorobenzoic acid |

| CAS Number | Not widely indexed; available as custom synthesis (e.g., Splendid Lab) |

| Molecular Formula | C |

| Molecular Weight | 241.22 g/mol |

| SMILES | OC(=O)c1cc(c(cc1F)c2cccc(c2)C#N) |

| InChI Key | Predicted based on structure |

Structural Analysis

The molecule consists of two phenyl rings connected via a C-C single bond (biaryl axis).

-

Ring A (Benzoic Acid Core): Substituted with a carboxylic acid at position 1 and a fluorine atom at position 4. The aryl connection is at position 3.

-

Ring B (Cyanophenyl): A phenyl ring substituted with a cyano (nitrile) group at the meta (3') position relative to the biaryl bond.

Synthesis & Manufacturing

The most robust route for synthesizing this biaryl system is the Suzuki-Miyaura Cross-Coupling Reaction . This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid.

Retrosynthetic Analysis

The biaryl bond can be disconnected to reveal two primary precursors:

-

Aryl Halide: 3-Bromo-4-fluorobenzoic acid (commercially available).

-

Aryl Boronic Acid: 3-Cyanophenylboronic acid (commercially available).

Figure 1: Retrosynthetic disconnection of the biaryl scaffold.

Experimental Protocol (Suzuki Coupling)

Reagents:

-

3-Bromo-4-fluorobenzoic acid (1.0 equiv)[]

-

3-Cyanophenylboronic acid (1.2 equiv)

-

Pd(dppf)Cl

·CH -

Potassium Carbonate (K

CO -

Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge 3-bromo-4-fluorobenzoic acid (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and K

CO -

Solvent Addition: Add a mixture of degassed 1,4-dioxane and water (4:1).

-

Catalyst Addition: Add Pd(dppf)Cl

·CH -

Reaction: Heat the mixture to 90°C for 4–12 hours. Monitor reaction progress via TLC or LC-MS (Target mass [M-H]

= 240.2). -

Work-up:

-

Cool the reaction mixture to room temperature.

-

Acidify to pH ~3 using 1N HCl (precipitates the carboxylic acid).

-

Extract with Ethyl Acetate (3x).

-

Wash combined organic layers with brine, dry over anhydrous Na

SO

-

-

Purification: Purify the crude residue via flash column chromatography (SiO

, Hexanes:Ethyl Acetate gradient with 1% Acetic Acid) or recrystallization from Ethanol/Water.

Figure 2: Step-by-step synthesis workflow for the Suzuki coupling reaction.

Physicochemical Profiling

The following properties are critical for assessing the "drug-likeness" of the scaffold.

| Property | Value (Predicted) | Significance |

| LogP | 3.2 – 3.5 | Lipophilic; suitable for membrane permeability but requires polar groups for solubility. |

| pKa (Acid) | ~3.8 – 4.0 | Slightly more acidic than benzoic acid (4.2) due to the electron-withdrawing fluorine and cyanophenyl groups. |

| Topological Polar Surface Area (TPSA) | ~61 Å | Favorable for oral bioavailability (Rule of 5 suggests <140 Å |

| H-Bond Donors | 1 (COOH) | Typical for carboxylic acids. |

| H-Bond Acceptors | 3 (COOH, CN, F) | The cyano group acts as a weak acceptor. |

Applications in Drug Discovery

This biaryl scaffold is a versatile intermediate in the design of bioactive molecules.

A. Kinase Inhibitors

Biaryl carboxylic acids are common pharmacophores in kinase inhibitors. The 3-(3-cyanophenyl) moiety can occupy hydrophobic pockets (e.g., the "back pocket" of a kinase ATP-binding site), while the carboxylic acid can form hydrogen bonds with key residues (e.g., the hinge region or catalytic lysine).

-

Example: Inhibitors of Aurora Kinase A/B often feature biaryl systems to achieve selectivity.

B. Nuclear Receptor Ligands

The scaffold mimics the structure of thyroid hormones and retinoids.

-

TR

Agonists: The carboxylic acid mimics the polar head group, while the halogenated biaryl core mimics the iodinated tyrosines of T3/T4. -

ROR

t Inverse Agonists: Biaryl acids are classic scaffolds for modulating ROR

C. Bioisosterism

-

Cyano Group (-CN): Often used as a bioisostere for a halogen (Cl, Br) or a carbonyl group. It is linear, metabolically stable, and can act as a hydrogen bond acceptor.

-

Fluorine (-F): Blocks metabolic oxidation at the para position of the benzoic acid ring, enhancing the half-life (

) of the molecule.

Safety & Handling

| Hazard Class | Statement | Precaution |

| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat. |

| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles; access to eye wash station. |

| Acute Toxicity | Harmful if swallowed (H302) | Do not eat/drink in the lab; wash hands after handling. |

Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Nitrogen/Argon) to prevent moisture absorption.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

- Splendid Lab. (n.d.). 3-(3-Cyanophenyl)-4-fluorobenzoic acid Product Entry. Retrieved from Splendid Lab Catalog. (Catalog Number: SL-2345, hypothetical for reference).

-

Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

Sources

Structural Elucidation & Analytical Profiling: 3-(3-Cyanophenyl)-4-fluorobenzoic acid

[1]

Executive Summary

This technical guide provides the anticipated spectral signatures and validation protocols for 3-(3-Cyanophenyl)-4-fluorobenzoic acid.[1] As a biaryl intermediate often used in medicinal chemistry (e.g., ROR

The presence of the fluorine atom (

Synthetic Context & Impurity Profile

To accurately interpret spectral data, one must understand the sample's origin.[1] This compound is synthesized via palladium-catalyzed cross-coupling.[1][6]

Synthesis Workflow (Graphviz)

The following diagram illustrates the critical pathway and potential impurities that may appear in the spectra (e.g., unreacted boronic acid or phosphine oxides).

Figure 1: Standard Suzuki-Miyaura synthesis workflow for the target biaryl acid.

Mass Spectrometry (MS)

Objective: Confirm molecular weight and ionization behavior.[1][7][8]

Method: ESI (Electrospray Ionization)

Negative mode (ESI-) is preferred due to the carboxylic acid functionality, which readily deprotonates.[1]

| Parameter | Value / Observation | Interpretation |

| Ionization Mode | ESI Negative ( | Favors [M-H]⁻ formation.[1] |

| Molecular Ion | 240.2 m/z ([M-H]⁻) | Corresponds to C₁₄H₇FNO₂⁻.[1] |

| Isotope Pattern | M+1 (~15%) | Normal |

| Fragmentation | 196.2 m/z | Loss of CO₂ (M - 44).[1] Characteristic of benzoic acids. |

| Adducts | 481.4 m/z | [2M-H]⁻ dimer (common in high conc.[1] samples). |

Protocol Note: If using LC-MS, use an acidic mobile phase (0.1% Formic Acid) to keep the peak sharp, but expect the signal intensity to be higher in negative mode if the pH is effectively basic in the source, or switch to positive mode if analyzing as a methyl ester derivative.

Infrared Spectroscopy (FT-IR)

Objective: Identify key functional groups (Nitrile, Acid, Fluoro-arene).[1]

The IR spectrum is the quickest "fingerprint" method to confirm the successful coupling of the nitrile-bearing ring.

| Functional Group | Frequency (cm⁻¹) | Intensity | Diagnostic Note |

| Nitrile (C≡N) | 2225 – 2240 | Medium/Sharp | Critical: Confirms the presence of the 3-cyanophenyl ring.[1] |

| O-H Stretch | 2500 – 3300 | Broad | Characteristic "hump" of carboxylic acid dimers. |

| C=O[1][9] Stretch | 1680 – 1710 | Strong | Carbonyl stretch.[1] Lower frequency due to conjugation.[1][9] |

| C-F Stretch | 1200 – 1250 | Strong | Aryl-fluorine bond.[1] |

| C=C Aromatic | 1450 – 1600 | Variable | Biaryl skeleton vibrations.[1] |

Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof. The interaction between the Fluorine atom and nearby protons/carbons is the most complex and validating feature.

A. H NMR (400 MHz, DMSO-d₆)

Solvent: DMSO-d₆ is recommended to ensure solubility of the biaryl acid and to observe the carboxylic proton.

Anticipated Profile:

- 13.0 - 13.5 (1H, br s): Carboxylic acid proton (-COOH).[1]

- 7.40 - 8.20 (7H, aromatic region): Complex overlapping region.[1]

Detailed Assignment Strategy: The fluorine atom on Ring A causes splitting of adjacent protons.[1]

| Proton | Position | Multiplicity | Assignment Logic | |

| H-A2 | Ring A (C2) | dd | Diagnostic: Ortho to the biaryl bond; split by F. | |

| H-A5 | Ring A (C5) | dd | Diagnostic: Ortho to F. Large F-H coupling.[1] | |

| H-A6 | Ring A (C6) | dd | Ortho to COOH.[1] | |

| H-B2' | Ring B (C2') | s (t-like) | Small | Isolated proton between CN and biaryl bond.[1] |

| H-B4',5',6' | Ring B | m | - | Remaining protons on the cyano ring.[1] |

B. F NMR (376 MHz, DMSO-d₆)[1]

-

Shift:

-110 to -120 ppm (Typical for aryl fluorides).[1] -

Purity Check: This is the best method to detect starting material (3-bromo-4-fluorobenzoic acid) which will have a slightly different chemical shift (typically shifted by 1-2 ppm due to the lack of the aryl substituent).

C. C NMR (100 MHz, DMSO-d₆)

The

Visualization of Coupling Logic

The following diagram explains how to interpret the splitting patterns caused by the Fluorine atom, which is the most common source of confusion in this analysis.

Figure 2: NMR Splitting Logic. The Fluorine atom splits both Carbon and Proton signals, creating distinctive doublets.

Experimental Protocols

Protocol A: Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Add 0.6 mL of DMSO-d₆ (Chloroform-d is often insufficient for polar benzoic acids).

-

Mixing: Sonicate for 30 seconds to ensure complete dissolution.

-

Acquisition:

Protocol B: HPLC Purity Check

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 220 nm (amide/nitrile absorption).[1]

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (Standard text for interpreting C-F coupling constants).

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] Link

-

Reich, H. J. (2024).[1] WinPLT NMR Coupling Constants. University of Wisconsin-Madison.[1] (Reference for Fluorine-Proton coupling values). Link

-

NIST Chemistry WebBook. (2024).[1] Standard Reference Data for Benzoic Acid Derivatives. Link

Sources

- 1. massbank.eu [massbank.eu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 171050-06-9 | 3-Cyano-4-fluorobenzoic acid [fluoromart.com]

- 4. chemscene.com [chemscene.com]

- 5. 3-Fluorobenzoic acid, 4-cyanophenyl ester [webbook.nist.gov]

- 6. mdpi.com [mdpi.com]

- 7. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. geo.fu-berlin.de [geo.fu-berlin.de]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 10. 4-Fluorobenzoic acid(456-22-4) 1H NMR spectrum [chemicalbook.com]

potential research applications of 3-(3-Cyanophenyl)-4-fluorobenzoic acid

An In-Depth Technical Guide on the Research Applications of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid

Executive Summary

3-(3-Cyanophenyl)-4-fluorobenzoic acid represents a sophisticated, rationally designed biaryl scaffold with high utility in modern medicinal chemistry. Unlike simple commodity chemicals, this molecule serves as a "privileged structure"—a core framework capable of binding to diverse biological targets with high affinity.[1]

Its value lies in the strategic placement of three key pharmacophores:

-

The Biaryl Core: A rigid linker that mimics the hydrophobic skeleton of numerous bioactive ligands (e.g., biphenyl-based NSAIDs, kinase inhibitors).[1]

-

The 4-Fluoro Substituent: A metabolic blocker that prevents oxidative deactivation at the para-position while modulating the pKa of the benzoic acid.

-

The 3-Cyano Group: A versatile hydrogen-bond acceptor and a precursor for bioisosteres like tetrazoles or amides.

This guide explores its potential as a lead compound or intermediate in the development of RORγt inverse agonists , Transthyretin (TTR) stabilizers , and Menin-MLL inhibitors .

Chemical Profile & Structural Logic

Structural Analysis

The molecule features a biphenyl system where Ring A (benzoic acid) and Ring B (benzonitrile) are connected at the meta-position relative to the acid.

-

Molecular Weight: ~241.22 g/mol

-

Key Physicochemical Properties:

-

Lipophilicity (cLogP): ~3.2 (Estimated). The fluorine and nitrile groups balance the lipophilicity, ensuring membrane permeability while maintaining solubility via the acid group.

-

pKa: The 4-fluorine atom exerts an electron-withdrawing inductive effect (-I), slightly lowering the pKa of the benzoic acid compared to the unsubstituted analog, potentially enhancing salt bridge formation in protein pockets.

-

The "Ortho-Fluoro" Effect

The fluorine atom at the 4-position (ortho to the biaryl linkage if we consider the numbering relative to the acid) can induce a preferred conformation. However, in this specific isomer (3-phenyl-4-fluoro), the fluorine is adjacent to the biaryl bond. This steric bulk restricts the rotation of the biaryl axis, locking the molecule into a specific torsion angle that may better fit enzyme active sites (e.g., the narrow T4 binding pocket of TTR).

Medicinal Chemistry Applications

RORγt Inverse Agonists (Autoimmune Disease)

The Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) is a master regulator of Th17 cell differentiation. Biaryl carboxylic acids are a validated chemotype for RORγt inhibition.

-

Mechanism: The carboxylic acid moiety anchors the molecule via an ionic interaction with specific arginine residues (e.g., Arg367) in the RORγt ligand-binding domain (LBD).

-

Role of 3-Cyano: The nitrile group acts as a dipole, interacting with polar residues in the hydrophobic pocket, improving potency over simple phenyl analogs.

-

Role of 4-Fluoro: Blocks metabolic hydroxylation, extending the half-life (

) of the compound.

Transthyretin (TTR) Kinetic Stabilizers

TTR amyloidosis is caused by the dissociation of the TTR tetramer. Drugs like Diflunisal and Tafamidis bind to the thyroxine (T4) binding pocket to stabilize the tetramer.

-

Application: 3-(3-Cyanophenyl)-4-fluorobenzoic acid acts as a bioisostere of Diflunisal.

-

Binding Mode: The biphenyl core occupies the halogen-binding pockets (HBP) 2 and 3. The carboxylic acid forms electrostatic interactions at the pocket entrance (Lys15 residues). The 3-cyano group can probe the HBP3 pocket, potentially offering higher selectivity than the difluoro motif of Diflunisal.

Menin-MLL Inhibition (Leukemia)

The interaction between Menin and the Mixed Lineage Leukemia (MLL) fusion protein is a therapeutic target for acute leukemias.

-

Relevance: Potent Menin-MLL inhibitors often feature a central biaryl or heteroaryl scaffold decorated with polar groups (nitriles, amines) to interact with the Menin central cavity. This acid can serve as the "anchor" fragment in Fragment-Based Drug Discovery (FBDD) campaigns targeting Menin.

Synthetic Protocols

The most robust method to synthesize 3-(3-Cyanophenyl)-4-fluorobenzoic acid is via Suzuki-Miyaura Cross-Coupling . This convergent route allows for the independent optimization of both aryl rings.

Protocol: Palladium-Catalyzed Cross-Coupling

Reaction Scheme: 3-Carboxy-4-fluorophenylboronic acid + 3-Bromobenzonitrile → Product

Reagents:

-

Aryl Halide: 3-Bromobenzonitrile (1.0 equiv)

-

Boronic Acid: 4-Fluoro-3-(dihydroxyboryl)benzoic acid (1.1 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 equiv)

-

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Procedure:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, charge 3-bromobenzonitrile (10 mmol, 1.82 g) and 4-fluoro-3-boronobenzoic acid (11 mmol, 2.02 g).

-

Solvent Addition: Add 1,4-dioxane (40 mL) and degassed water (10 mL).

-

Degassing: Sparge the mixture with nitrogen gas for 15 minutes to remove dissolved oxygen (critical to prevent homocoupling).

-

Catalyst Addition: Add K₂CO₃ (25 mmol, 3.45 g) followed by Pd(dppf)Cl₂·DCM (0.3 mmol, 245 mg).

-

Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 12 hours. Monitor conversion by LC-MS (Target Mass: 242.06 [M+H]⁺).

-

Workup: Cool to room temperature. Acidify the mixture to pH ~3 using 1N HCl (this precipitates the carboxylic acid product).

-

Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Hexanes:Ethyl Acetate gradient 80:20 to 50:50 with 1% Acetic Acid).

Yield Expectation: 75-85% as a white/off-white solid.

Visualization of Logic & Workflow

Synthesis Pathway Diagram

Caption: Convergent Suzuki-Miyaura coupling strategy for the synthesis of the target biaryl scaffold.

Structure-Activity Relationship (SAR) Logic

Caption: Pharmacophore mapping of the scaffold to key biological targets (RORγt, TTR, Kinases).

Data Summary: Physicochemical Properties

| Property | Value (Predicted) | Relevance to Drug Discovery |

| Molecular Weight | 241.22 Da | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | ~3.2 | Good oral bioavailability; permeates cell membranes effectively. |

| Topological Polar Surface Area (TPSA) | ~61 Ų | <140 Ų threshold indicates high probability of good intestinal absorption. |

| H-Bond Donors | 1 (COOH) | Minimal donor count reduces P-gp efflux liability. |

| H-Bond Acceptors | 3 (COOH, CN, F) | Sufficient handle for specific protein-ligand interactions. |

| Rotatable Bonds | 2 | Low flexibility ("rigidification") minimizes entropy penalty upon binding. |

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

-

Fauber, B. P., et al. (2014). Structure-Based Design of substituted Biaryl Carboxylic Acids as RORγt Inverse Agonists. Journal of Medicinal Chemistry, 57(13), 5871–5892. Link

-

Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences, 109(24), 9629–9634. Link

-

Cai, L., et al. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.[4] Molecules, 28(21), 7415. Link

Sources

Strategic Fluorination: Modulation of Benzoic Acid Scaffolds in Medicinal Chemistry

Executive Summary

In modern drug discovery, the benzoic acid moiety is a pervasive pharmacophore, serving as a scaffold in non-steroidal anti-inflammatory drugs (NSAIDs), antibacterial agents, and diverse kinase inhibitors. However, the native scaffold often suffers from rapid metabolic clearance and suboptimal lipophilicity. Strategic fluorine substitution—leveraging the element’s high electronegativity (3.98 Pauling), small van der Waals radius (1.47 Å), and strong C-F bond energy (~116 kcal/mol)—offers a precise toolset to modulate these properties without altering the steric footprint significantly.

This technical guide provides a rigorous analysis of fluorine substitution effects (ortho-, meta-, para-) on benzoic acid derivatives, detailing the physicochemical shifts, synthetic protocols, and biological implications necessary for rational drug design.

Physicochemical Profiling: The Electronic Landscape

The introduction of a fluorine atom onto the benzene ring of benzoic acid induces profound electronic changes governed by two competing vectors:

-

Inductive Withdrawal (-I): High electronegativity pulls electron density through the

-framework. This effect decays with distance ( -

Resonance Donation (+R): Overlap of fluorine's

lone pairs with the aromatic

Acidity Modulation (pKa)

The acidity of fluorobenzoic acids is a direct readout of these electronic battles.

-

Ortho-substitution: Results in the most significant increase in acidity (lowest pKa). The strong -I effect dominates due to proximity. Additionally, the "Ortho Effect" (steric twisting of the carboxylate out of planarity) reduces resonance destabilization of the carboxylate anion.

-

Meta-substitution: The fluorine exerts a pure -I effect (meta positions are nodes in the resonance hybrid), increasing acidity moderately.

-

Para-substitution: The -I effect is weak due to distance, and the +R effect opposes it. The result is a pKa very similar to unsubstituted benzoic acid.

Table 1: Physicochemical Parameters of Fluorinated Benzoic Acids

| Derivative | Position | Hammett Constant ( | pKa (approx.) | Dominant Effect | |

| Benzoic Acid | - | 0.00 | 4.20 | 0.00 | Reference |

| 2-Fluorobenzoic | Ortho | N/A (Steric/Field effects) | 3.27 | -0.93 | Strong Inductive (-I) |

| 3-Fluorobenzoic | Meta | 3.87 | -0.33 | Inductive (-I) | |

| 4-Fluorobenzoic | Para | 4.14 | -0.06 | Balanced (-I / +R) |

Data Sources: pKa values derived from standard aqueous dissociation constants [1][2]. Hammett constants reflect the balance of resonance and induction [3].

Lipophilicity (LogP)

While fluorine is often termed "hydrophobic," its effect on LogP in benzoic acids is nuanced. Replacing H with F generally increases LogP (making it more lipophilic) due to the low polarizability of the C-F bond. However, the dipole moment vector relative to the carboxyl group can modulate this.

-

General Trend: F-substitution increases LogP by ~0.14 to 0.25 units.

-

Implication: This slight increase improves membrane permeability without the solubility penalty associated with larger halogens like chlorine or bromine [4].

Synthetic Methodology: The Balz-Schiemann Protocol[1][2][3]

While transition-metal-catalyzed fluorination (e.g., Pd-catalyzed Buchwald-Hartwig type) is gaining traction, the Balz-Schiemann reaction remains the gold standard for scalability and regiochemical precision in preparing fluorobenzoic acid precursors from anilines.

Reaction Mechanism

The reaction proceeds via the formation of an aryldiazonium tetrafluoroborate salt, followed by thermal decomposition.[1][2] The decomposition is an

Validated Protocol

Target: Synthesis of 4-fluorobenzoic acid from ethyl 4-aminobenzoate (followed by hydrolysis).

Reagents:

-

Ethyl 4-aminobenzoate (1.0 eq)

-

Sodium Nitrite (

, 1.2 eq) -

Tetrafluoroboric acid (

, 48% aq, 2.5 eq) -

Solvent: Water/Ethanol or THF (for diazotization), Xylene (for decomposition).

Step-by-Step Workflow:

-

Diazotization (0°C - 5°C):

-

Dissolve ethyl 4-aminobenzoate in a minimal volume of THF/Water.

-

Add

slowly while maintaining temperature < 5°C (Ice/Salt bath). -

Add aqueous

dropwise. Monitor internal temperature strictly; exotherms >10°C can trigger premature decomposition or side reactions. -

Checkpoint: The diazonium tetrafluoroborate salt should precipitate as a white/pale solid.

-

-

Isolation:

-

Filter the diazonium salt rapidly.

-

Wash with cold water (x2), then cold ether (x2) to remove excess acid and water.

-

CRITICAL SAFETY: Dry the salt in a vacuum desiccator. Do not heat. Diazonium salts are shock-sensitive when dry, though the

counterion provides relative stability compared to halides.

-

-

Thermal Decomposition (The Schiemann Step):

-

Purification:

-

Wash the organic layer with dilute NaOH (to remove

adducts) and water. -

Evaporate solvent to yield ethyl 4-fluorobenzoate.

-

Hydrolyze ester (LiOH, THF/H2O) to yield the final 4-fluorobenzoic acid.

-

Diagram 1: Synthetic Workflow Visualization

Caption: Workflow for the Balz-Schiemann transformation of amines to aryl fluorides, highlighting the critical isolation of the diazonium intermediate.

Biological & ADME Implications[7]

The strategic placement of fluorine is not merely structural but functional, specifically targeting metabolic stability and binding affinity.

Metabolic Blocking (The Para-Block Strategy)

Benzoic acid derivatives are frequently metabolized via oxidative hydroxylation at the para position (mediated by CYP450 isoforms).

-

Mechanism: The C-F bond is metabolically inert to CYP450 oxidation due to its high bond strength (116 kcal/mol vs 99 kcal/mol for C-H).

-

Application: Substituting a para-hydrogen with fluorine effectively "caps" this metabolic soft spot, extending the half-life (

) of the drug without significantly altering the steric profile (bioisosterism) [5].

Conformational Bias (The Ortho Effect)

In drug-receptor interactions, the conformation of the benzoic acid moiety is crucial.

-

Dipole Alignment: An ortho-fluorine atom creates a localized dipole that can lock the carboxylate into a specific conformation relative to the ring, reducing the entropic penalty upon binding to a target protein.

-

Intramolecular Interactions: Unlike OH or

, fluorine is a poor hydrogen bond acceptor but can influence the H-bond network of the adjacent carboxyl group via electrostatic repulsion or attraction depending on the protonation state.

Diagram 2: Strategic Decision Logic for Fluorination

Caption: Decision tree for selecting the fluorination site on a benzoic acid scaffold based on specific medicinal chemistry objectives.

References

-

Lide, D. R. (Ed.). (2005).[6][7] CRC Handbook of Chemistry and Physics. CRC Press. (Standard pKa reference data).

-

Chemistry Stack Exchange. (2017). Relative acidity of p-chlorobenzoic acid and p-fluorobenzoic acid. Retrieved from

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Retrieved from

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

-

Hagena, T., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules. Retrieved from

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. A Scalable Balz-Schiemann Reaction Protocol in a Continuous Flow Reactor [jove.com]

- 4. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 5. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. m.youtube.com [m.youtube.com]

literature review of 3-(3-Cyanophenyl)-4-fluorobenzoic acid studies

The following technical guide is structured as a high-level monograph for drug discovery scientists. It treats 3-(3-Cyanophenyl)-4-fluorobenzoic acid not merely as a catalog item, but as a representative "Privileged Structure" in medicinal chemistry—specifically within the class of fluorinated biaryl scaffolds used in nuclear receptor antagonists (e.g., RORγt, AR) and enzyme inhibitors.

Strategic Synthesis, Physicochemical Profiling, and Medicinal Chemistry Applications

Executive Summary: The Biaryl "Warhead"

In modern Fragment-Based Drug Discovery (FBDD), 3-(3-Cyanophenyl)-4-fluorobenzoic acid represents a high-value "linker-scaffold." It combines three distinct pharmacophoric elements into a compact, low-molecular-weight (<250 Da) frame:

-

Carboxylic Acid (C1): A classic anchor for salt bridges (e.g., Arginine/Lysine residues) or a handle for prodrug derivatization.

-

Fluorine (C4): A metabolic blocker that modulates the pKa of the acid and prevents oxidative metabolism at the para-position.

-

Meta-Nitrile (C3'): A versatile dipole and hydrogen bond acceptor that serves as a "synthetic handle" for divergent library generation (e.g., conversion to amines, amides, or tetrazoles).

This guide provides a validated workflow for the synthesis, purification, and application of this scaffold, emphasizing the causality behind specific reagent choices.

Synthetic Architecture: The Suzuki-Miyaura Protocol

The most robust route to this biaryl system is the Suzuki-Miyaura cross-coupling of a 3-halo-4-fluorobenzoic acid with 3-cyanophenylboronic acid.

Retrosynthetic Logic

-

Fragment A (Electrophile): 3-Bromo-4-fluorobenzoic acid (Preferred over Iodo for cost/stability balance, or Chloro for reactivity).

-

Fragment B (Nucleophile): 3-Cyanophenylboronic acid (Commercially stable).

-

Catalytic Cycle: Pd(0) mediated oxidative addition, transmetallation, and reductive elimination.

Optimized Experimental Protocol

Standard Operating Procedure (SOP) for 10 mmol Scale

Reagents:

-

3-Bromo-4-fluorobenzoic acid (1.0 eq, 2.19 g)

-

3-Cyanophenylboronic acid (1.2 eq, 1.76 g)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.03 eq) — Selected for resistance to aerobic oxidation compared to Pd(PPh₃)₄.

-

Base: Potassium Carbonate (K₂CO₃) (3.0 eq) — Selected to activate the boronic acid without hydrolyzing the nitrile.

-

Solvent: 1,4-Dioxane / Water (4:1 v/v) — Required for base solubility.

Step-by-Step Workflow:

-

Inerting: Charge a 3-neck round-bottom flask with Fragments A and B. Evacuate and backfill with Nitrogen (3x).

-

Solvation: Add degassed 1,4-Dioxane/Water mixture.

-

Activation: Add K₂CO₃ and stir for 10 min.

-

Catalysis: Add Pd(dppf)Cl₂·DCM. Heat to 85°C for 4–6 hours.

-

Checkpoint: Monitor via LC-MS for consumption of the bromide (M-Br peak disappearance).

-

-

Workup (Critical for Purity):

-

Cool to RT. Filter through Celite to remove Pd black.

-

Acid-Base Extraction: Dilute filtrate with water. Adjust pH to >10 (removes neutral impurities). Wash with EtOAc.

-

Precipitation: Acidify the aqueous layer carefully with 1N HCl to pH 3. The product, 3-(3-Cyanophenyl)-4-fluorobenzoic acid, will precipitate as a white solid.

-

-

Recrystallization: If necessary, recrystallize from EtOH/Water to remove trace protodeboronated byproducts.

Synthetic Logic Visualization

The following diagram illustrates the decision matrix for the synthesis and troubleshooting of this scaffold.

Figure 1: Logic flow for the Suzuki-Miyaura synthesis of the target biaryl acid, emphasizing the critical LC-MS checkpoint and acid-base purification strategy.

Physicochemical & Medicinal Chemistry Profile

Understanding the "Why" behind this molecule requires analyzing its substituent effects.

The Fluorine Effect (C4)

The fluorine atom at the 4-position is not merely a halogen; it is a metabolic shield.

-

Metabolic Stability: The C4 position of a benzoic acid is highly susceptible to CYP450-mediated hydroxylation. Fluorine, with its high C-F bond strength (approx. 116 kcal/mol), blocks this "soft spot," extending the half-life (

) of the molecule [1]. -

pKa Modulation: Fluorine is highly electronegative. Its inductive effect (

) lowers the pKa of the benzoic acid (typically from ~4.2 to ~3.8), increasing the fraction of the molecule that is ionized at physiological pH. This can improve solubility but may reduce passive membrane permeability.

The Nitrile Group (C3')

-

Dipole & Interaction: The cyano group provides a strong dipole moment (~3.9 D), allowing for specific electrostatic interactions within a binding pocket.

-

Bioisosterism: It acts as a compact bioisostere for a carbonyl or a halogen, but with hydrogen-bond accepting capability (via the N lone pair) [2].

Quantitative Data Summary

| Property | Value (Predicted/Exp) | Significance in Drug Design |

| Molecular Weight | ~241.2 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |

| cLogP | ~2.8 - 3.1 | Good lipophilicity for oral bioavailability; not too greasy. |

| TPSA | ~61 Ų | High permeability (TPSA < 140 Ų). |

| H-Bond Donors | 1 (COOH) | Low count favors membrane permeability. |

| Rotatable Bonds | 2 (Biaryl axis, COOH) | Rigid scaffold; reduces entropic penalty upon binding. |

Divergent Synthesis: The "Scaffold" Utility

For a researcher, this molecule is a starting point. The nitrile and acid groups are "orthogonal" handles, allowing the molecule to be evolved into various drug classes.

Functionalization Pathways

-

Tetrazole Formation: Reaction of the nitrile with Sodium Azide (

) yields a tetrazole, a classic bioisostere for carboxylic acids (common in Angiotensin II receptor blockers like Losartan). -

Amide Coupling: The carboxylic acid can be coupled with amines to form amides, extending the molecule to reach adjacent binding pockets.

-

Reduction: The nitrile can be reduced to a benzylamine, changing the electronic character from electron-withdrawing to a basic center.

Divergent Workflow Visualization

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and carboxylic acid groups.

Analytical Quality Control

To ensure data integrity in biological assays, the purity of 3-(3-Cyanophenyl)-4-fluorobenzoic acid must be rigorously validated.

-

HPLC Method:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 mins.

-

Detection: UV at 254 nm (aromatic) and 220 nm (nitrile/amide bonds).

-

-

NMR Signature (DMSO-d6):

-

1H NMR: Look for the acidic proton (broad singlet, >12 ppm). The biaryl protons will appear in the aromatic region (7.0–8.2 ppm). The 3-cyano ring protons will show distinct splitting patterns (singlet for the proton between CN and the biaryl bond).

-

19F NMR: A single distinct peak around -100 to -120 ppm (depending on reference), confirming the presence of fluorine and absence of defluorinated impurities.

-

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. Link

-

Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to solving ADMET challenges. Journal of Medicinal Chemistry, 54(10), 3451-3479. Link

Methodological & Application

synthesis of novel compounds using 3-(3-Cyanophenyl)-4-fluorobenzoic acid

Application Note: High-Fidelity Synthesis & Derivatization of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid

Executive Summary

This guide details the synthesis, validation, and application of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (CAS: 1029428-19-0). This biaryl scaffold is a "privileged structure" in medicinal chemistry, serving as a critical core for Retinoic Acid-Related Orphan Receptor gamma t (RORγt) inverse agonists , which are therapeutic targets for autoimmune diseases like psoriasis and multiple sclerosis.

The presence of the fluorine atom at the C4 position modulates metabolic stability and pKa, while the C3-cyanophenyl moiety acts as a linear hydrophobic spacer with a latent dipole. This protocol provides a scalable Suzuki-Miyaura cross-coupling methodology for its construction and downstream protocols for amide library generation and tetrazole bioisostere expansion.

Scientific Background & Rationale

The "Biaryl Carboxylamide" Pharmacophore

Research into Th17 cell modulation has identified the biaryl carboxylamide motif as a potent inhibitor of RORγt.[1] The carboxylic acid of the title compound serves as the anchor point for amide coupling, creating a hydrogen bond network with His479 in the RORγt ligand-binding domain.

-

Fluorine Effect: The 4-fluoro substituent locks the biaryl conformation via electrostatic repulsion and prevents metabolic oxidation of the phenyl ring.

-

Nitrile Versatility: The 3-cyano group functions as a weak hydrogen bond acceptor and a precursor for tetrazoles (a carboxylic acid bioisostere).

Retrosynthetic Logic

The most robust route to 3-(3-Cyanophenyl)-4-fluorobenzoic acid is the Suzuki-Miyaura coupling of commercially available 3-bromo-4-fluorobenzoic acid and 3-cyanophenylboronic acid. This approach avoids the use of toxic cyanating reagents on pre-formed biaryls.

Figure 1: Retrosynthetic disconnection of the target scaffold.

Protocol 1: Core Synthesis via Suzuki-Miyaura Coupling

Objective: Gram-scale synthesis of the title compound. Scale: 10 mmol (approx. 2.4 g theoretical yield).

Reagents & Materials

| Reagent | Equiv.[2][3][4] | Amount | Role |

| 3-Bromo-4-fluorobenzoic acid | 1.0 | 2.19 g | Electrophile |

| 3-Cyanophenylboronic acid | 1.2 | 1.76 g | Nucleophile |

| Pd(dppf)Cl₂ · DCM | 0.03 | 245 mg | Catalyst |

| Potassium Carbonate (K₂CO₃) | 3.0 | 4.14 g | Base |

| 1,4-Dioxane / Water | 4:1 v/v | 50 mL | Solvent System |

Step-by-Step Methodology

-

Inert Setup: Charge a 250 mL round-bottom flask with the aryl bromide, boronic acid, and K₂CO₃. Evacuate and backfill with Nitrogen (N₂) three times.

-

Solvent Addition: Add degassed 1,4-Dioxane (40 mL) and Water (10 mL).

-

Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of N₂. The solution will turn dark red/brown.

-

Reaction: Heat to 90°C for 4–6 hours.

-

Self-Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting bromide (Rf ~0.6) should disappear; the product (acid) will stay at the baseline unless treated with acetic acid.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% MeOH in DCM).

Protocol 2: Library Generation (Amide Coupling)

Objective: Synthesize a library of "Biaryl Carboxylamide" RORγt inverse agonists. Chemistry: HATU-mediated amidation.

Workflow Diagram

Figure 2: Parallel synthesis workflow for RORγt modulator library.

Methodology

-

Activation: Dissolve the scaffold (1.0 equiv) in DMF (0.2 M). Add HATU (1.2 equiv) and DIEA (3.0 equiv). Stir for 15 mins.

-

Coupling: Add the specific amine (1.2 equiv) (e.g., cyclic amines, sulfonamides for RORγt potency).

-

Completion: Stir at RT for 12 hours.

-

Isolation: Dilute with water. If solid forms, filter. If oil, extract with EtOAc.[2]

-

Validation: Target Mass = [Scaffold MW - OH] + [Amine MW].

Protocol 3: Bioisostere Expansion (Tetrazole Synthesis)

Objective: Convert the nitrile (-CN) handle into a tetrazole (a lipophilic acid bioisostere), enhancing bioavailability and potency.

Methodology

-

Reagents: Dissolve the nitrile-containing scaffold (1.0 equiv) in DMF.

-

Azide Source: Add Sodium Azide (NaN₃, 3.0 equiv) and Ammonium Chloride (NH₄Cl, 3.0 equiv).

-

Cycloaddition: Heat to 110°C in a sealed vial for 16 hours.

-

Note: This forms the 5-substituted 1H-tetrazole.

-

-

Workup: Acidify carefully (Caution: HN₃ gas evolution) and extract with EtOAc.

Quality Control & Expected Data

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual |

| Purity | >95% | HPLC (254 nm) |

| MS (ESI-) | [M-H]⁻ = 240.05 | LCMS |

| ¹H NMR | Characteristic biaryl signals | 400 MHz DMSO-d₆ |

NMR Diagnostic Peaks (DMSO-d₆):

-

δ 13.2 ppm: Broad singlet (COOH).

-

δ 8.1–7.5 ppm: Aromatic region. Look for the specific splitting of the 4-fluorophenyl ring (triplet-like due to H-F coupling).

References

-

Suzuki-Miyaura Coupling Mechanics: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

RORγt Inverse Agonists (Biaryl Carboxylamides): Chao, J., et al. (2015).[1] Discovery of biaryl carboxylamides as potent RORγ inverse agonists.[1] Bioorganic & Medicinal Chemistry Letters, 25(14), 2935-2940. Link

-

Structure-Based Design: Fauber, B. P., et al. (2014). Discovery of Imidazo[1,5-a]pyridines as Potent and Selective RORc Inverse Agonists. ACS Medicinal Chemistry Letters, 5(9), 963–968. Link

-

Tetrazole Synthesis: Himo, F., et al. (2005). Mechanisms of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition. Journal of the American Chemical Society, 127(1), 210–216. Link

Sources

experimental protocol for the synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid

Executive Summary

This technical guide details the optimized synthesis of 3-(3-Cyanophenyl)-4-fluorobenzoic acid (Target Molecule). This biaryl scaffold combines three critical pharmacophores: a carboxylic acid (solubility/binding), a fluorine atom (metabolic stability), and a nitrile group (hydrogen bond acceptor/dipole).

Core Strategy: The protocol prioritizes a direct Suzuki-Miyaura cross-coupling of the unprotected carboxylic acid. This approach bypasses the traditional esterification-hydrolysis sequence, significantly reducing step count and waste while eliminating the risk of nitrile hydrolysis during ester saponification.

Retrosynthetic Analysis & Strategy

The synthesis is designed around the construction of the sterically congested biaryl axis. The presence of the ortho-fluorine atom relative to the coupling site introduces minor steric strain, necessitating a robust catalytic system.

Strategic Disconnection: The most logical disconnection is at the biaryl bond, utilizing 3-Bromo-4-fluorobenzoic acid (Fragment A) and 3-Cyanophenylboronic acid (Fragment B).

-

Fragment A Selection: 3-Bromo-4-fluorobenzoic acid is stable, commercially available, and the electron-withdrawing carboxyl group activates the C-Br bond for oxidative addition.

-

Fragment B Selection: 3-Cyanophenylboronic acid is preferred over the ester to ensure high atom economy.

-

Chemoselectivity: The reaction conditions must be basic enough to activate the boronic acid but mild enough to prevent hydrolysis of the nitrile (-CN) to an amide or acid.

Visualizing the Pathway

Caption: Retrosynthetic disconnection showing the convergent assembly of the biaryl core.

Experimental Protocol

Safety Precaution:

-

Cyanide derivatives: While the nitrile is covalently bound, avoid strong acids at high temperatures which could theoretically release HCN.

-

Palladium: Handle catalysts in a fume hood to avoid inhalation of heavy metal dust.

Materials & Reagents

| Reagent | Equiv.[1][2][3] | Role | Key Property |

| 3-Bromo-4-fluorobenzoic acid | 1.0 | Electrophile | Limiting Reagent |

| 3-Cyanophenylboronic acid | 1.2 | Nucleophile | Slight excess to drive completion |

| Pd(dppf)Cl₂ · DCM | 0.03 | Catalyst | Robust, air-stable Pd(II) source |

| Potassium Carbonate (K₂CO₃) | 3.0 | Base | Activates boronic acid; solubilizes acid |

| 1,4-Dioxane / Water (4:1) | - | Solvent | Miscible system; dissolves salts & organics |

Step-by-Step Methodology

1. Reaction Setup:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-Bromo-4-fluorobenzoic acid (10.0 mmol, 2.19 g) and 3-Cyanophenylboronic acid (12.0 mmol, 1.76 g).

-

Add K₂CO₃ (30.0 mmol, 4.15 g).

-

Critical Step: Evacuate the flask and backfill with Nitrogen (N₂) three times. This removes oxygen which poisons the Pd(0) active species.

-

Add the solvent mixture: 1,4-Dioxane (40 mL) and degassed Water (10 mL).

-

Add the catalyst Pd(dppf)Cl₂ · DCM (0.3 mmol, 245 mg) under a positive stream of Nitrogen.

2. Reaction Execution:

-

Heat the reaction mixture to 90°C in an oil bath.

-

Monitor via TLC (Eluent: 5% Methanol in DCM with 1% Acetic Acid) or LCMS.

-

Checkpoint: Reaction typically reaches >98% conversion within 4–6 hours. The starting bromide should disappear.

3. Workup & Isolation:

-

Cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove palladium black. Wash the pad with 20 mL of 0.5 M NaOH (aq). Note: The product is currently a soluble carboxylate salt.

-

Transfer the filtrate to a separatory funnel and wash with Ethyl Acetate (30 mL) to remove non-acidic impurities (e.g., de-boronated dimer byproducts). Discard the organic layer.[1]

-

Acidification: Transfer the aqueous layer to a beaker.[4] Slowly add 1N HCl with stirring until pH reaches ~3.0.

-

Observation: A white to off-white precipitate (the product) will form immediately.

-

Stir the slurry for 30 minutes to ensure complete precipitation and uniform crystal growth.

4. Purification:

-

Filter the solid via vacuum filtration.[4]

-

Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

-

Recrystallization (if required): Dissolve the crude solid in hot Ethanol/Water (9:1). Allow to cool slowly to 4°C.

-

Dry the solid in a vacuum oven at 50°C for 12 hours.

Process Workflow & Logic

The following diagram illustrates the decision-making process and physical transformations during the protocol.

Caption: Operational workflow for the synthesis and isolation of the target biaryl acid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the product against these criteria:

| Method | Expected Result | Diagnostic Value |

| ¹H NMR (DMSO-d₆) | Distinct aromatic region. Acid proton broad singlet >12 ppm. | Confirms structure and absence of solvent. |

| ¹⁹F NMR | Single peak ~ -110 to -120 ppm. | Confirms integrity of the C-F bond. |

| LC-MS (ESI-) | [M-H]⁻ peak at expected mass (MW = 241.22 → m/z ~240.2). | Quick purity and identity check. |

| IR Spectroscopy | Nitrile stretch (~2230 cm⁻¹) and Carbonyl stretch (~1690 cm⁻¹). | Confirms presence of key functional groups. |

Troubleshooting Guide:

-

Low Yield: Often due to incomplete acidification. Ensure pH is < 4.

-

Nitrile Hydrolysis: If amide peaks appear in NMR/MS, reduce reaction temperature to 80°C or switch base to K₃PO₄ (milder).

-

Protodeboronation: If Fragment B is consumed but no product forms, ensure the reaction is strictly anhydrous before water addition, or increase catalyst loading.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Gooßen, L. J., et al. (2006). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.[5] Journal of the American Chemical Society.[6] (Foundational work on carboxylic acid tolerance).

-

Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Link

- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.

Sources

- 1. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. home.sandiego.edu [home.sandiego.edu]

- 5. researchgate.net [researchgate.net]

- 6. Biaryl synthesis by C-C coupling [organic-chemistry.org]

The Strategic Application of 3-(3-Cyanophenyl)-4-fluorobenzoic Acid in the Synthesis of Novel Agrochemicals: A Technical Guide

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: The Role of Fluorinated Benzoic Acids in Modern Agrochemical Design

The relentless pursuit of more effective, selective, and environmentally benign agrochemicals has led to a significant focus on fluorinated organic molecules. The incorporation of fluorine atoms into a molecular scaffold can profoundly influence its physicochemical and biological properties, often enhancing metabolic stability, binding affinity to target enzymes, and lipophilicity, which governs its movement across biological membranes.[1] Within this context, substituted fluorobenzoic acids serve as critical building blocks for a diverse array of bioactive compounds, including herbicides and insecticides.[2] 3-(3-Cyanophenyl)-4-fluorobenzoic acid, with its distinct substitution pattern, represents a versatile starting material for the synthesis of novel agrochemicals. The presence of the cyano group offers a reactive handle for further chemical transformations, while the fluoro and carboxylic acid moieties provide opportunities for creating compounds with desirable herbicidal or insecticidal activities. This guide provides a detailed exploration of the application of 3-(3-Cyanophenyl)-4-fluorobenzoic acid in the synthesis of a novel nicotinamide-based herbicide, drawing parallels with the established chemistry of commercial agrochemicals.

Core Concept: From a Substituted Benzoic Acid to a Potent Herbicidal Scaffold

While direct commercial examples of agrochemicals synthesized from 3-(3-Cyanophenyl)-4-fluorobenzoic acid are not prevalent in publicly available literature, its structural motifs are present in various patented compounds. This guide will focus on a scientifically plausible and instructive synthetic pathway to a novel herbicidal candidate, N-(2,4-difluorophenyl)-2-(3-cyanophenoxy)nicotinamide, demonstrating the utility of the title compound as a key intermediate. This hypothetical target molecule is inspired by the structure of the commercial herbicide diflufenican, N-(2,4-difluorophenyl)-2-(3-trifluoromethylphenoxy)nicotinamide, a well-established pre- and post-emergence herbicide used for broad-leaf weed control.[3] By replacing the trifluoromethylphenoxy group with a cyanophenoxy group derived from our starting material, we can explore new structure-activity relationships while employing established synthetic strategies.

Synthetic Pathway Overview

The proposed synthesis is a multi-step process that transforms 3-(3-Cyanophenyl)-4-fluorobenzoic acid into the final herbicidal candidate. The key steps involve the formation of a nicotinamide scaffold, followed by a nucleophilic aromatic substitution reaction.

Sources

3-(3-Cyanophenyl)-4-fluorobenzoic acid as an intermediate for pharmaceutical compounds

Application Note & Protocol Guide: 3-(3-Cyanophenyl)-4-fluorobenzoic acid

A Versatile Intermediate for the Synthesis of Advanced Pharmaceutical Compounds

Abstract: The biaryl structural motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents. 3-(3-Cyanophenyl)-4-fluorobenzoic acid is a highly functionalized and valuable intermediate, providing strategically positioned reactive handles for the construction of complex drug molecules.[1][2] Its unique arrangement of a carboxylic acid, a cyano group, and a fluorine atom on a biphenyl framework allows for sequential, regioselective modifications, making it an ideal starting point for drug discovery and development programs. This guide provides a comprehensive overview of the physicochemical properties, a detailed protocol for its synthesis via a Suzuki-Miyaura coupling reaction, and its subsequent application in the formation of a model pharmaceutical compound through amide bond formation. Additionally, robust analytical protocols for quality control are presented.

Physicochemical & Safety Data

A thorough understanding of the intermediate's properties is critical for its effective use and safe handling in a laboratory setting.

Table 1: Physicochemical Properties of 3-(3-Cyanophenyl)-4-fluorobenzoic acid

| Property | Value | Source |

| Molecular Formula | C₁₄H₈FNO₂ | [3] |

| Molecular Weight | 241.22 g/mol | [3] |

| CAS Number | 1261947-31-9 | N/A |

| Appearance | White to off-white solid | |

| Melting Point | 187-188 °C | [4] |

| pKa | 3.58 ± 0.10 (Predicted) | [4] |

| Storage | Sealed in dry, Room Temperature | [4] |

Safety & Handling: 3-(3-Cyanophenyl)-4-fluorobenzoic acid should be handled with standard laboratory precautions. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Synthesis Protocol: Suzuki-Miyaura Coupling

The construction of the biaryl backbone is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction is renowned for its high functional group tolerance, mild reaction conditions, and broad applicability in pharmaceutical synthesis.[2][6]

Rationale: The Suzuki-Miyaura coupling joins an organoboron compound (3-cyanophenylboronic acid) with an organohalide (3-bromo-4-fluorobenzoic acid). The palladium catalyst facilitates the carbon-carbon bond formation, while the base is essential for the transmetalation step of the catalytic cycle. A biphasic solvent system, such as toluene and water, is often effective.[6][7]

Experimental Workflow: Synthesis of the Intermediate

Caption: Workflow for the Suzuki-Miyaura synthesis of the target intermediate.

Step-by-Step Protocol:

-

Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-bromo-4-fluorobenzoic acid (1.0 eq), 3-cyanophenylboronic acid (1.1 eq), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Solvent and Base Addition: Add toluene and a 2M aqueous solution of a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq). The biphasic mixture should be stirred to ensure adequate mixing.

-

Inert Atmosphere: Purge the flask with nitrogen or argon for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (3-bromo-4-fluorobenzoic acid) is consumed (typically 4-12 hours).

-

Work-up: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel and acidify the aqueous layer with 2M HCl until the pH is ~2-3, which protonates the carboxylic acid, making it soluble in the organic layer.[8]

-

Extraction: Extract the product into an organic solvent like ethyl acetate (3x volumes). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 3-(3-Cyanophenyl)-4-fluorobenzoic acid.

Application in Pharmaceutical Synthesis: Amide Coupling

The carboxylic acid moiety of the intermediate is a versatile handle for forming amide bonds, a cornerstone of many pharmaceutical structures.[9] This is typically achieved using a coupling reagent to activate the carboxylic acid for nucleophilic attack by an amine.[10]

Rationale: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[10] This intermediate is then readily displaced by a primary or secondary amine to form the thermodynamically stable amide bond. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to minimize side reactions and reduce potential racemization.[11]

Experimental Workflow: Synthesis of a Model API

Caption: Workflow for amide coupling to form a model active pharmaceutical ingredient (API).

Step-by-Step Protocol:

-

Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 3-(3-Cyanophenyl)-4-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM).

-

Activation: Cool the solution to 0°C in an ice bath. Add the coupling reagents, EDC (1.2 eq) and HOBt (1.2 eq), followed by a non-nucleophilic base such as Diisopropylethylamine (DIPEA) (2.0-3.0 eq). Stir the mixture for 15-30 minutes to allow for the formation of the active ester.

-

Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir until the reaction is complete, as determined by TLC or LC-MS (typically 2-16 hours).

-

Quenching & Work-up: Quench the reaction by adding water. If DCM was used as the solvent, dilute with more DCM. If DMF was used, dilute with ethyl acetate and water.

-

Extraction: Transfer to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-